(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-25-17-7-9-19(10-8-17)16-5-3-15(4-6-16)18(22)20-11-13-21(14-12-20)26(2,23)24/h3-6,17H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPLFTKKYFSSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic molecule that has gained attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxypiperidine moiety and a methylsulfonylpiperazine group, which are critical for its biological interactions.
The compound acts primarily as a dual receptor modulator , influencing both serotonin (5-HT) and dopamine receptors. This dual action may contribute to its efficacy in treating various psychiatric disorders.
2. Biological Activity
Research indicates that this compound exhibits significant antidepressant and anxiolytic effects. Its activity is attributed to the modulation of neurotransmitter systems, particularly through the 5-HT1A and D2 receptors.
Study 1: Antidepressant Effects
In a controlled study involving animal models, administration of the compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and tail suspension test . The results demonstrated a significant reduction in immobility time, indicating enhanced mood and reduced despair.
| Treatment Group | Immobility Time (seconds) | Statistical Significance |
|---|---|---|
| Control | 120 ± 15 | - |
| Compound Dose 1 | 80 ± 10 | p < 0.01 |
| Compound Dose 2 | 50 ± 5 | p < 0.001 |
Study 2: Anxiolytic Activity
Another study assessed the anxiolytic properties of the compound using the elevated plus maze test. Results indicated that subjects treated with the compound spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels.
| Treatment Group | Time in Open Arms (seconds) | Statistical Significance |
|---|---|---|
| Control | 30 ± 5 | - |
| Compound Dose 1 | 60 ± 10 | p < 0.05 |
| Compound Dose 2 | 90 ± 15 | p < 0.001 |
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to establish long-term safety and potential side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Piperazine/Piperidine Modifications
- Methoxypiperidine vs. Dimethylcyclohexene (): The compound in replaces the methoxypiperidine with a 4,4-dimethylcyclohexene moiety. The target compound’s methoxy group may offer better water solubility due to its polar nature .
- Methylsulfonyl vs. Vinylsulfonyl (): In , the methylsulfonyl group is replaced with a vinylsulfonyl group. Vinylsulfonyl derivatives are more reactive, enabling covalent binding to enzyme active sites, whereas the methylsulfonyl group in the target compound likely engages in non-covalent interactions .
Aromatic Ring Modifications
- Phenyl vs. Quinoline (): Quinoline-based analogs (e.g., ) exhibit extended aromatic systems, enhancing π-π stacking interactions with protein targets. However, the phenyl group in the target compound may reduce steric hindrance, improving binding to smaller active sites .
Substituents on the Benzoyl Group ():
Compounds QD10–QD12 () feature chloro-, fluoro-, and nitro-substituents on the benzoyl ring. These electron-withdrawing groups increase metabolic stability but may reduce solubility compared to the target compound’s unsubstituted phenyl group .
Sulfonyl Group Diversity
- Methylsulfonyl vs. Tosyl/Phenylsulfonyl ():
Tosyl (compound 9eb) and phenylsulfonyl (9ed) groups in introduce bulkier aromatic sulfonyl substituents. These may enhance target selectivity but reduce solubility compared to the compact methylsulfonyl group in the target compound .
Melting Points and Solubility
- The methoxypiperidine-containing target compound is expected to have a lower melting point than QD10 (148.4–151.4°C, ) due to reduced crystallinity from the methoxy group .
- Solubility data for the target compound is unavailable, but analogs with methylsulfonyl groups (e.g., ) show moderate solubility in DMSO (67 mg/mL), suggesting similar behavior .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone?
The synthesis typically involves multi-step reactions, starting with the functionalization of piperidine and piperazine precursors. For example:
- Step 1 : Introduce the 4-methoxypiperidin-1-yl moiety to a phenyl ring via nucleophilic aromatic substitution or Buchwald-Hartwig coupling under Pd catalysis.
- Step 2 : Couple the substituted phenyl group to a 4-(methylsulfonyl)piperazine using a carbonyl linker (e.g., via Schotten-Baumann acylation or amide bond formation).
- Purification : Column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC and NMR .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : - and -NMR confirm substituent positions and integration ratios. Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., calculated 501.6 g/mol vs. observed).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves spatial conformation, as demonstrated for related piperazine-methanone derivatives (e.g., bond angles, torsion angles, and packing motifs) .
Q. What biological activity assays are suitable for evaluating this compound?
- In vitro assays : Use kinase inhibition or receptor-binding assays (e.g., competitive ELISA) to assess target affinity.
- Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines.
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls to validate specificity .
Q. How does the 4-methoxypiperidinyl group influence solubility and bioavailability?
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate absorption (HIA >70%), CYP450 inhibition risks, and plasma protein binding (>90%).
- MD simulations : GROMACS or AMBER models evaluate stability in biological membranes .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict interactions between the compound and target proteins?
- Target selection : Prioritize proteins with piperazine-binding pockets (e.g., GPCRs or kinases).
- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB entries like 5T3A) and validate via mutagenesis studies .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Assay optimization : Adjust buffer pH (e.g., pH 7.4 vs. 6.5) or ATP concentrations in kinase assays to mimic physiological conditions.
- Orthogonal assays : Confirm results using SPR (binding affinity) and functional assays (e.g., β-arrestin recruitment).
- Data normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers .
Q. How does the methylsulfonyl group affect the compound’s metabolic stability?
Q. What structural modifications improve target selectivity while minimizing off-target effects?
Q. How can X-ray crystallography resolve conformational flexibility in the piperazine-piperidinyl core?
- Crystal soaking : Co-crystallize the compound with its target protein (e.g., a kinase) to capture bound conformations.
- Temperature factors (B-factors) : Analyze thermal motion to identify flexible regions (e.g., piperazine ring puckering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
